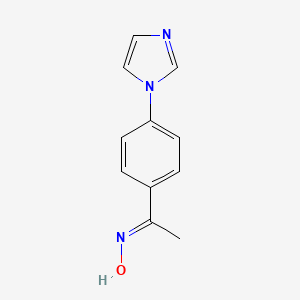

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime typically involves the reaction of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Oxidation Reactions

The oxime group in 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime can undergo oxidation to form nitrile oxides. Common oxidizing agents include:

-

Hydrogen peroxide

-

Peracids

Reduction Reactions

The compound can also be reduced to yield the corresponding amine, employing reducing agents such as:

-

Sodium borohydride

-

Lithium aluminum hydride

Substitution Reactions

Electrophilic aromatic substitution reactions can occur on the phenyl ring, where various electrophiles can be introduced under acidic conditions. Common reagents include:

-

Halogens

-

Nitrating agents

-

Sulfonating agents

Oxime Formation Mechanism

The formation of the oxime involves a nucleophilic addition-elimination mechanism where hydroxylamine attacks the carbonyl carbon of the ketone derivative, leading to the formation of a double bond between carbon and nitrogen after water elimination .

Oxidation Mechanism

In oxidation reactions, the electron-rich oxime group is oxidized, typically resulting in the generation of nitrile oxides through the loss of electrons and protons.

Reduction Mechanism

During reduction, the carbon-nitrogen double bond in the oxime is converted into a single bond, resulting in the formation of an amine.

Major Products from Reactions

The following table summarizes the major products derived from different types of reactions involving this compound:

| Reaction Type | Major Product | Description |

|---|---|---|

| Oxidation | Nitrile oxides | Formed from oxidation of the oxime group |

| Reduction | Corresponding amine | Resulting product from reduction reactions |

| Substitution | Various substituted phenyl derivatives | Produced through electrophilic aromatic substitution |

Chemistry

Used as a building block in synthesizing more complex molecules.

Biology

Investigated for its potential as a biochemical probe due to its imidazole moiety, which can interact with various biological targets.

Medicine

Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Utilized in developing new materials and as an intermediate in pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is C11H11N3O, with a molecular weight of 201.22 g/mol. The compound features an imidazole ring, which is known for its biological activity, linked to a phenyl group through an ethanone moiety. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against fungal and bacterial strains. Research indicates that derivatives of imidazole-containing oximes exhibit potent antifungal activity, especially against dermatophytes and some resistant strains of Candida species. For instance, a study highlighted that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL against dermatophytes, demonstrating their potential as effective antifungal agents .

Case Studies on Antimicrobial Efficacy

- Study on Oxime Derivatives : A series of new oxime ether derivatives were synthesized and tested for antimicrobial effects. Among them, compounds containing the imidazole scaffold displayed notable activity against various fungal pathogens .

- Molecular Docking Studies : These studies suggest that the imidazole-based compounds fit well into the active sites of critical enzymes such as fungal lanosterol 14α-demethylase (CYP51), enhancing their antifungal potential .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antifungal activity:

- Potential Antibacterial Properties : Some studies have indicated that these compounds also possess antibacterial effects, making them candidates for dual-action antimicrobial therapies .

- Development of New Antifungal Agents : Given the rise in azole-resistant fungal infections, compounds like this compound are being explored as alternatives or adjuncts to existing antifungal therapies .

Antimicrobial Activity Summary

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime | 1.56 | Dermatophytes |

| 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime | 1.23 | Dermatophytes |

| Other derivatives | Varies | Various fungal species |

Mecanismo De Acción

The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone

- 4-(1H-Imidazol-1-yl)phenol

- 1-(4-(1H-Imidazol-1-yl)phenyl)methanamine

Uniqueness

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Actividad Biológica

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a compound of significant interest due to its unique chemical structure and potential biological activities. The oxime functional group, in combination with the imidazole moiety, contributes to its diverse reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound features an oxime group attached to a phenyl ring that is further substituted by an imidazole group. This configuration allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, enhancing its versatility as a biochemical probe.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis and nucleic acid production |

| Enterococcus spp. | 62.5–125 μM | Bactericidal action |

| Candida albicans | MIC = 50 μg/mL | Disruption of biofilm formation |

The compound has shown bactericidal effects against Gram-positive bacteria, with specific activity against methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves inhibiting critical biosynthetic pathways, leading to cell death.

Anticancer Activity

Studies have explored the anticancer potential of this compound derivatives. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

The imidazole ring appears to play a crucial role in mediating these effects by interacting with cellular targets involved in cell proliferation and survival .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that this compound significantly reduced biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin .

- Anticancer Screening : In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of this compound is largely attributed to its ability to bind metal ions and enzymes through the imidazole moiety. This interaction can inhibit enzyme activity and disrupt critical biochemical pathways, leading to the observed antimicrobial and anticancer effects .

Propiedades

IUPAC Name |

(NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOZYQEOZTAJF-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.